molecular formula C21H24N4O B3299340 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 899753-55-0

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No. B3299340
CAS RN: 899753-55-0
M. Wt: 348.4 g/mol
InChI Key: BGBMDWAOAAGHSZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as N-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It’s worth noting that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of cancer research. For instance, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of these compounds demonstrated effective activities towards the three tumor cell lines .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives are known to possess antioxidant activity . This property could be harnessed in the development of treatments for conditions associated with oxidative stress.

Antimicrobial Activity

N-aryl and N-alkyl piperazine derivatives, which include “4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide”, have been reported as potent antibacterial agents . This suggests potential applications in the treatment of bacterial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Mechanism of Action

Future Directions

The future directions for this compound could involve further development of tubulin polymerization inhibitors . Additionally, the synthesis of a variety of indole derivatives could be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-benzyl-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-16-19(18-9-5-6-10-20(18)23)22-21(26)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMDWAOAAGHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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